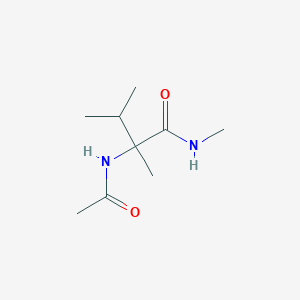
1-Isothiocyanato-11-(methylsulfanyl)undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isothiocyanato-11-(methylsulfanyl)undecane is an organic compound belonging to the class of isothiocyanates. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) and a methylsulfanyl group (-S-CH3) attached to an undecane chain. Isothiocyanates are known for their biological activities and are commonly found in cruciferous vegetables.
准备方法
Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-11-(methylsulfanyl)undecane can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then treated with an oxidizing agent to yield the desired isothiocyanate . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating conditions .
Industrial Production Methods: Industrial production of isothiocyanates often involves the use of thiophosgene or its derivatives. due to the toxic nature of these reagents, more sustainable methods are being explored, such as the use of elemental sulfur and benign solvents like Cyrene™ or γ-butyrolactone (GBL) under mild conditions .
化学反应分析
Types of Reactions: 1-Isothiocyanato-11-(methylsulfanyl)undecane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isothiocyanate group can be reduced to form amines.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Thioureas or carbamates.
科学研究应用
1-Isothiocyanato-11-(methylsulfanyl)undecane has a wide range of applications in scientific research:
作用机制
The biological activity of 1-Isothiocyanato-11-(methylsulfanyl)undecane is primarily due to its ability to interact with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins. This interaction can inhibit the activity of enzymes like ornithine decarboxylase, leading to antineoplastic effects . Additionally, the compound’s neuroprotective effects are attributed to its ability to modulate oxidative stress pathways and reduce inflammation .
相似化合物的比较
1-Isothiocyanato-6-(methylsulfanyl)hexane: Similar structure but with a shorter carbon chain.
1-Isothiocyanato-6-(methylsulfinyl)hexane: Contains a sulfinyl group instead of a sulfanyl group.
Uniqueness: 1-Isothiocyanato-11-(methylsulfanyl)undecane is unique due to its longer carbon chain, which may influence its solubility and reactivity compared to shorter-chain analogs. The presence of the methylsulfanyl group also imparts distinct chemical properties, such as increased lipophilicity and potential for oxidation to sulfoxides or sulfones.
属性
CAS 编号 |
144027-76-9 |
|---|---|
分子式 |
C13H25NS2 |
分子量 |
259.5 g/mol |
IUPAC 名称 |
1-isothiocyanato-11-methylsulfanylundecane |
InChI |
InChI=1S/C13H25NS2/c1-16-12-10-8-6-4-2-3-5-7-9-11-14-13-15/h2-12H2,1H3 |
InChI 键 |
XIXZECOAPFKEKC-UHFFFAOYSA-N |
规范 SMILES |
CSCCCCCCCCCCCN=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


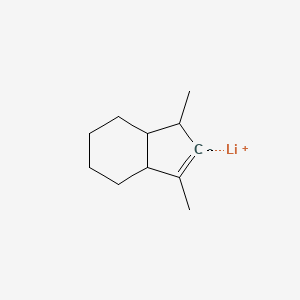
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)
![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)

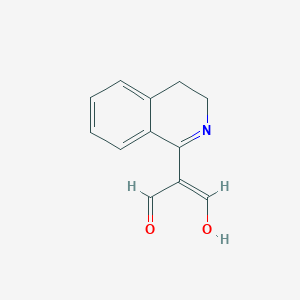
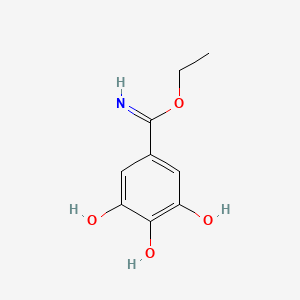
![N,N'-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide]](/img/structure/B15163138.png)
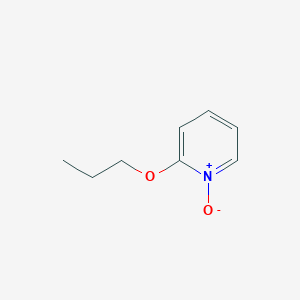


![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)
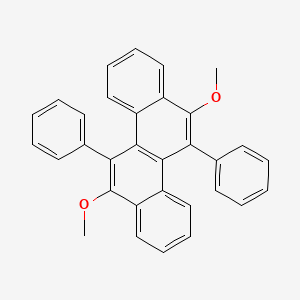
![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)
